Pyridin-4-ylphosphonic acid
Overview
Description
Pyridin-4-ylphosphonic acid is an organophosphorus compound characterized by a pyridine ring substituted with a phosphonic acid group at the 4-position
Mechanism of Action
Target of Action
Phosphonic acids are known to react with all transition metal cations and with many metal oxides . This suggests that Pyridin-4-ylphosphonic acid may interact with these entities in biological systems.
Biochemical Pathways
It’s worth noting that pyrimidine and purine biosynthetic pathways are highly conserved in nature and proceed via different biochemical strategies . As a pyridine derivative, this compound might potentially influence these pathways, but this is purely speculative and requires further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-4-ylphosphonic acid typically involves the reaction of pyridine derivatives with phosphonic acid reagents. One common method is the cross-coupling reaction between 4-bromopyridine and diethyl phosphite, catalyzed by palladium complexes such as Pd(PPh3)4 . This reaction proceeds under mild conditions and yields the desired phosphonic acid derivative after hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: Pyridin-4-ylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the phosphonic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid esters, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
Pyridin-4-ylphosphonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyridin-4-ylphosphonic acid can be compared with other similar compounds, such as:
Pyridine-2-ylphosphonic acid: Similar structure but with the phosphonic acid group at the 2-position, leading to different reactivity and binding properties.
Pyridine-3-ylphosphonic acid: The phosphonic acid group is at the 3-position, affecting its chemical behavior and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring precise control over molecular interactions .
Properties
IUPAC Name |
pyridin-4-ylphosphonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6NO3P/c7-10(8,9)5-1-3-6-4-2-5/h1-4H,(H2,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIJGWKJWWKGKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1P(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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